3-Chloro-N-piperidin-4-yl-benzamide is a chemical compound that belongs to the class of benzamide derivatives, which are known for their diverse biological activities. This compound is characterized by the presence of a piperidine ring and a chloro substituent on the benzamide moiety, contributing to its potential pharmacological properties. Benzamide derivatives have been studied for various applications, including their roles as antitumor agents and in the modulation of biological pathways.
The synthesis and characterization of 3-Chloro-N-piperidin-4-yl-benzamide have been documented in various scientific studies. For instance, research articles have detailed methods for synthesizing related benzamide derivatives and their biological evaluations, indicating the relevance of this compound in medicinal chemistry.
3-Chloro-N-piperidin-4-yl-benzamide can be classified as:
The synthesis of 3-Chloro-N-piperidin-4-yl-benzamide typically involves several key steps:
Technical details regarding yields and specific reaction conditions can vary based on the exact methodology used in different studies .
The molecular structure of 3-Chloro-N-piperidin-4-yl-benzamide can be described as follows:
The structural formula can be represented as:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly used for structure confirmation .
3-Chloro-N-piperidin-4-yl-benzamide can participate in various chemical reactions due to its functional groups:
The mechanism of action for 3-Chloro-N-piperidin-4-yl-benzamide largely depends on its biological targets, which may include:
Data regarding specific interactions and efficacy in biological systems would require further empirical studies.
Relevant data regarding melting point, boiling point, and other specific properties would depend on experimental conditions .
3-Chloro-N-piperidin-4-yl-benzamide has potential applications in:
The amide bond in 3-chloro-N-(piperidin-4-yl)benzamide serves as a critical pharmacophoric element, enabling hydrogen-bond interactions with biological targets. However, its inherent metabolic susceptibility necessitates strategic bioisosteric replacement to enhance stability while preserving binding affinity. Heterocyclic rings like 1,2,4-oxadiazoles and 1,2,3-triazoles serve as privileged amide bioisosteres due to their improved metabolic stability and similar geometry. These replacements maintain the planar configuration and electronic distribution of the native amide, allowing conserved target engagement while mitigating enzymatic degradation. For instance, oxadiazole bioisosteres demonstrate superior resistance to amidase cleavage, extending compound half-life in vitro by >50% compared to carboxamide analogs [3].
Table 1: Impact of Amide Bioisosteres on Key Pharmaceutical Properties
Bioisostere | LogP Change | Metabolic Stability (t½) | H-Bond Capacity |
---|---|---|---|
Native Amide | Baseline | 15 min | Donor/Acceptor |
1,2,4-Oxadiazole | -0.3 | 42 min* | Acceptor-only |
1,2,3-Triazole | +0.2 | 38 min* | Acceptor-only |
Tetrazole | -1.1 | >60 min* | Donor/Acceptor |
*Data from liver microsome assays [3]
Retro-inversion approaches—reversing amide directionality—also show promise. N-alkylated derivatives where the benzoyl carbonyl becomes an amino moiety reduce polarity while maintaining vectorality for key interactions. This modification increases membrane permeability (measured as PAMPA logPe > -5.0) without compromising target affinity [9]. Computational analyses confirm that such bioisosteres preserve the ligand’s optimal TPSA (Total Polar Surface Area) range of 40–60 Ų, crucial for CNS penetrance in neurological targets [3] [8].
3-Chloro-N-(piperidin-4-yl)benzamide derivatives demonstrate significant potential as modulators of mGlu5 receptors, which belong to the family C GPCRs. These receptors feature a heptahelical transmembrane domain (7TM) harboring an allosteric pocket distinct from the endogenous orthosteric site. The 3-chlorobenzamide scaffold binds within a hydrophobic cleft formed by transmembrane helices 3, 5, 6, and 7, with critical residues including Pro654, Tyr658, Trp784, and Ser808 governing affinity [2] [6].
Table 2: Key Residues in mGlu5 Allosteric Binding Pocket
Residue | Transmembrane Helix | Interaction Type | Impact on Modulator Cooperativity |
---|---|---|---|
Trp784 | TM6 | π-Stacking | NAM→PAM switch upon mutation |
Tyr658 | TM3 | H-bonding | Affinity determinant for MPEP analogs |
Ser808 | TM7 | Polar contact | Critical for PAM activity |
Ala809 | TM7 | Hydrophobic packing | Modulates binding kinetics |
Mutagenesis studies reveal that substitutions at Trp784 (e.g., W784A) induce "molecular switches," converting negative allosteric modulators (NAMs) into positive allosteric modulators (PAMs) for chemotypes like acetylene-based scaffolds. This residue acts as a "toggle" controlling receptor conformation: NAMs stabilize an autoinhibitory state, while PAMs facilitate coupling to Gq proteins. The 3-chloro group enhances π-stacking with Trp784, positioning the piperidine nitrogen to form salt bridges with Glu648 in TM1 [2] [4] [10].
Allosteric modulators like this benzamide derivative exhibit probe dependence—their cooperativity varies with orthosteric agonists. In Ca²⁺ oscillation assays, PAMs increase oscillation frequency by 2–3-fold when co-applied with glutamate or quisqualate, indicating biased modulation toward specific signaling pathways. This contrasts orthosteric agonists, which uniformly amplify amplitude and frequency [10].
Pharmacophore models for 3-chloro-N-(piperidin-4-yl)benzamide emphasize three critical features:
Docking simulations using comparative mGlu5 homology models (based on template PDB: 4OO9) position the compound’s long axis parallel to TM3 and TM7. ChargeRMSD analysis—a metric combining spatial and electronic similarity—validates that this binding mode is conserved across diverse chemotypes, including pyridine, acetylene, and benzamide scaffolds [2] [5].
Table 3: Pharmacophore Features Driving mGlu5 Subtype Selectivity
Feature | mGlu5-Specific Role | mGlu1 Cross-Reactivity Risk |
---|---|---|
3-Chloro Substituent | Fits hydrophobic subpocket (Leu743/Val746) | Steric clash with mGlu1 Thr815 |
Piperidine Conformation | Adopts chair form for optimal Glu648 salt bridge | Disfavored by mGlu1 Leu641 |
Amide Bond Vector | Orients toward Ser808 H-bond | Blocked by mGlu1 Asn747 |
To achieve subtype discrimination between mGlu5 (target) and mGlu1 (off-target), electrostatic potential maps guide substitutions at the piperidine 4-position. Introducing polar groups (e.g., hydroxyethyl) enhances selectivity >100-fold by exploiting a polar channel unique to mGlu5 (Asn735 vs. mGlu1 Leu757). Molecular dynamics confirm reduced residence time (<1 ns) in mGlu1 due to dehydration penalties in its hydrophobic pocket [6] [7]. Free energy perturbation (FEP) calculations further predict that replacing chlorine with cyanide improves mGlu5 binding (ΔΔG = -2.1 kcal/mol) while preserving selectivity—a hypothesis validated by synthesized analogs [5].
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